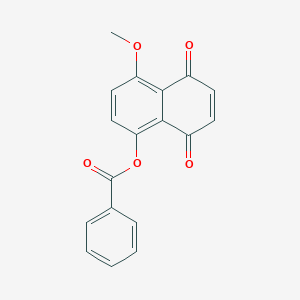
(4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate is a chemical compound with a complex structure that includes a naphthalene ring substituted with methoxy and dioxo groups, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate typically involves multi-step organic reactions. One common method includes the esterification of (4-Methoxy-5,8-dioxonaphthalen-1-yl) with benzoic acid under acidic conditions. The reaction may require a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted benzoate derivatives.
科学的研究の応用
(4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(4-Methoxy-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with an acetate ester instead of a benzoate ester.
Benzofuran derivatives: Compounds with a benzofuran core structure, exhibiting similar biological activities.
Uniqueness
(4-Methoxy-5,8-dioxonaphthalen-1-yl) benzoate is unique due to its specific substitution pattern and the presence of both methoxy and dioxo groups on the naphthalene ring
特性
CAS番号 |
81194-55-0 |
|---|---|
分子式 |
C18H12O5 |
分子量 |
308.3 g/mol |
IUPAC名 |
(4-methoxy-5,8-dioxonaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C18H12O5/c1-22-14-9-10-15(17-13(20)8-7-12(19)16(14)17)23-18(21)11-5-3-2-4-6-11/h2-10H,1H3 |
InChIキー |
PSQRLSBGVBCZDG-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















